molecular formula C24H21N3O5 B11611763 ethyl (3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

ethyl (3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B11611763
M. Wt: 431.4 g/mol
InChI Key: AVRBMIYLRDTUCP-XDHOZWIPSA-N
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Description

ETHYL 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core structure, which is a common motif in many bioactive molecules.

Preparation Methods

The synthesis of ETHYL 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

ETHYL 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antidiabetic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

ETHYL 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Tryptophan: An essential amino acid involved in protein synthesis.

    Lysergic acid diethylamide (LSD):

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 2-[3-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C24H21N3O5/c1-3-32-21(28)14-26-13-16(18-6-4-5-7-20(18)26)12-19-22(29)25-24(31)27(23(19)30)17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,25,29,31)/b19-12+

InChI Key

AVRBMIYLRDTUCP-XDHOZWIPSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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